molecular formula C20H23ClN6O3 B2728966 7-(3-chlorobenzyl)-1-(2-ethoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 919007-93-5

7-(3-chlorobenzyl)-1-(2-ethoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

Cat. No. B2728966
M. Wt: 430.89
InChI Key: AUHOFGYPZWYIQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-chlorobenzyl)-1-(2-ethoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C20H23ClN6O3 and its molecular weight is 430.89. The purity is usually 95%.
BenchChem offers high-quality 7-(3-chlorobenzyl)-1-(2-ethoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-chlorobenzyl)-1-(2-ethoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Psychotropic Activity and Receptor Affinity

A study designed new series of derivatives related to the purine-2,6-dione structure to explore their potential as ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), showing promising anxiolytic and antidepressant properties. This research underscores the utility of purine derivatives in designing new psychotropic agents with multiple receptor affinities, highlighting their therapeutic potential in mood disorders (Chłoń-Rzepa et al., 2013).

Antitumor and Vascular Relaxing Effects

Another research avenue involves synthesizing novel heterocycles, including [1,2,4]triazino[3,2-f]purines, to examine their biological activities. One compound demonstrated notable antitumor activity against P 388 leukemia, although the vascular relaxing effects of these compounds were not significant. This highlights the potential application of such derivatives in oncology and their role in understanding the molecular mechanisms of antitumor activity (Ueda et al., 1987).

Antiviral Activity

Research into imidazo[1,2-a]-s-triazine nucleosides revealed moderate activity against rhinoviruses at nontoxic levels, presenting a novel class of purine analogues with potential antiviral applications. These findings contribute to the development of new antiviral drugs and the exploration of their mechanisms of action (Kim et al., 1978).

Structural and Molecular Studies

The title compound's structural studies offer insights into the molecular geometry and interactions of purine derivatives. Such research enhances our understanding of drug design principles and the molecular basis of drug-receptor interactions, contributing to the field of medicinal chemistry (Karczmarzyk et al., 1995).

Anticancer, Anti-HIV-1, and Antimicrobial Activity

The synthesis of tricyclic triazino and triazolo[4,3-e]purine derivatives has been explored for their potential anticancer, anti-HIV-1, and antimicrobial activities. This research illustrates the broad spectrum of biological activities exhibited by purine derivatives, underscoring their significance in developing new therapeutic agents (Ashour et al., 2012).

properties

IUPAC Name

7-[(3-chlorophenyl)methyl]-1-(2-ethoxyethyl)-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN6O3/c1-4-30-9-8-27-19-22-17-16(25(19)11-13(2)23-27)18(28)26(20(29)24(17)3)12-14-6-5-7-15(21)10-14/h5-7,10H,4,8-9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHOFGYPZWYIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(3-chlorophenyl)methyl]-1-(2-ethoxyethyl)-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

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